4-Amino-3-ethylbenzoic acid
Overview
Description
4-Amino-3-ethylbenzoic acid is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzoic acid, characterized by the presence of an amino group at the fourth position and an ethyl group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-ethylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 3-ethylbenzoic acid, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-nitro-3-ethylbenzoic acid. This process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-ethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using strong oxidizing agents such as potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with aromatic compounds to form azo dyes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by coupling with phenols or amines.
Major Products Formed:
Oxidation: 4-Nitro-3-ethylbenzoic acid.
Reduction: 4-Amino-3-ethylbenzyl alcohol.
Substitution: Azo compounds with various aromatic substituents.
Scientific Research Applications
4-Amino-3-ethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-ethylbenzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or substrate, interacting with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the carboxylic acid group can participate in ionic interactions, stabilizing the compound within the active site.
Comparison with Similar Compounds
4-Amino-3-methylbenzoic acid: Similar structure but with a methyl group instead of an ethyl group.
4-Amino-2-ethylbenzoic acid: Similar structure but with the ethyl group at the second position.
4-Amino-3-propylbenzoic acid: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness: 4-Amino-3-ethylbenzoic acid is unique due to the specific positioning of the amino and ethyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-amino-3-ethylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTBLGQBZWFKHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376440 | |
Record name | 4-amino-3-ethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51688-75-6 | |
Record name | 4-amino-3-ethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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